2,5-Dimethylpyrazine

Catalog No.
S571750
CAS No.
123-32-0
M.F
C6H8N2
M. Wt
108.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,5-Dimethylpyrazine

CAS Number

123-32-0

Product Name

2,5-Dimethylpyrazine

IUPAC Name

2,5-dimethylpyrazine

Molecular Formula

C6H8N2

Molecular Weight

108.14 g/mol

InChI

InChI=1S/C6H8N2/c1-5-3-8-6(2)4-7-5/h3-4H,1-2H3

InChI Key

LCZUOKDVTBMCMX-UHFFFAOYSA-N

SMILES

CC1=CN=C(C=N1)C

Solubility

soluble in water, organic solvents, oils
miscible at room temperature (in ethanol)

Synonyms

2,5-dimethylpyrazine, 2,5-DMP, 2,6-dimethylpyrazine

Canonical SMILES

CC1=CN=C(C=N1)C

Food Science and Flavor Chemistry:

  • Flavoring agent: DMP is a key contributor to the characteristic aroma of roasted coffee beans. Studies have shown it to be one of the most potent odor-active volatiles in coffee, contributing to its roasted, nutty, and chocolaty notes [].
  • Food analysis: DMP serves as a marker compound for identifying the degree of roasting in coffee beans. Its concentration increases with roasting intensity, allowing researchers to assess the roasting process and ensure consistent flavor profiles [].

Biological and Biomedical Research:

  • Antimicrobial activity: Several studies have explored the potential antimicrobial properties of DMP. While the exact mechanisms remain under investigation, DMP has shown activity against various bacteria and fungi, suggesting its potential use in developing novel antimicrobial agents [, ].
  • Antioxidant properties: DMP exhibits free radical scavenging activity, suggesting potential antioxidant properties. Research suggests it may offer protection against oxidative stress, a factor implicated in various diseases [].

Material Science and Engineering:

  • Organic synthesis: DMP serves as a building block in the synthesis of various functional materials. Its unique chemical structure allows for the creation of tailored molecules with specific properties, such as polymers, pharmaceuticals, and catalysts [].
  • Corrosion inhibition: Studies have shown that DMP can act as a corrosion inhibitor for metals. It forms a protective film on the metal surface, hindering the corrosion process and extending the material's lifespan [].

Environmental Science and Analysis:

  • Pollutant degradation: DMP demonstrates the ability to degrade certain environmental pollutants, including chlorinated hydrocarbons. This research holds promise for developing novel environmental remediation strategies [].
  • Biomonitoring: DMP has been identified as a potential biomarker for environmental contamination. Its presence in certain environments can indicate the presence of specific pollutants, aiding in environmental monitoring efforts [].

2,5-Dimethylpyrazine is an organic compound with the molecular formula C6H8N2C_6H_8N_2. It belongs to the class of alkylpyrazines, which are characterized by their aromatic properties and low odor thresholds. This compound is found naturally in various foods such as asparagus, tea, malt, and certain seafoods like shrimp and squid. It is known for its distinctive nutty and roasted aroma, making it a popular flavoring agent in the food industry .

  • They may exhibit mild to moderate toxicity upon ingestion or inhalation [].
  • DMP is likely combustible based on its organic structure.
, primarily involving the Maillard reaction, where amino acids and reducing sugars react under heat to produce various pyrazines. Additionally, it can be formed via Strecker degradation, where amino acids react with aldehydes to produce α-amino acids that subsequently undergo cyclization to yield pyrazines .

In laboratory settings, 2,5-dimethylpyrazine has been produced through catalytic processes involving isopropanol as a raw material. For instance, using a catalyst containing nickel oxide and copper oxide at elevated temperatures (240–350 °C), yields of up to 86% have been reported .

Research indicates that 2,5-dimethylpyrazine possesses various biological activities. It has been identified as a permissible food flavoring agent and is known for its potential antioxidant properties. Some studies suggest it may exhibit antimicrobial effects, although more research is needed to fully understand its biological implications .

The synthesis of 2,5-dimethylpyrazine can be achieved through several methods:

  • Maillard Reaction: Involves the thermal reaction between amino acids and sugars.
  • Strecker Degradation: Involves the reaction of amino acids with aldehydes.
  • Catalytic Synthesis: Utilizing catalysts such as nickel oxide and copper oxide to facilitate the conversion of isopropanol at high temperatures .
  • Biotechnological Approaches: Recent advancements include engineering Escherichia coli to enhance the production of 2,5-dimethylpyrazine from L-threonine through metabolic engineering techniques .

2-MethylpyrazineOne methyl group at position 2Roasted sesameFlavoring agent2,3-DimethylpyrazineTwo methyl groups at positions 2 and 3Roasted sesameFlavoring agent2,6-DimethylpyrazineTwo methyl groups at positions 2 and 6Baked potato, teaFlavoring agent2,3,5,6-TetramethylpyrazineFour methyl groupsNattō (fermented soybeans)Flavoring agent

Uniqueness: While all these compounds share a pyrazine core structure, their distinct substitution patterns lead to different sensory profiles and applications. For instance, 2,5-dimethylpyrazine is particularly noted for its nutty aroma which sets it apart from other alkylpyrazines that may have more earthy or sweet notes.

Physical Description

Colorless liquid with a pleasant odor; mp = 15 deg C; [Alfa Aesar MSDS]
Liquid
colourless to slightly yellow liquid with an earthy, potato-like odou

XLogP3

0.6

Hydrogen Bond Acceptor Count

2

Exact Mass

108.068748264 g/mol

Monoisotopic Mass

108.068748264 g/mol

Boiling Point

154.00 to 156.00 °C. @ 760.00 mm Hg

Heavy Atom Count

8

Density

0.982-1.000

LogP

0.63 (LogP)
0.63

Melting Point

15 °C

UNII

V99Y0MUY1Q

GHS Hazard Statements

Aggregated GHS information provided by 1753 companies from 8 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

1.5 [mmHg]

Pictograms

Irritant

Irritant

Other CAS

123-32-0

Wikipedia

2,5-dimethylpyrazine

Use Classification

Food additives -> Flavoring Agents
Fragrance Ingredients
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

Pyrazine, 2,5-dimethyl-: ACTIVE

Dates

Modify: 2023-08-15

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